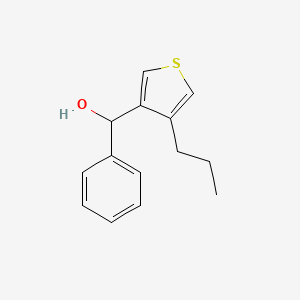

Phenyl(4-propylthiophen-3-yl)methanol

Description

Introduction

Systematic Nomenclature and Classification

Phenyl(4-propylthiophen-3-yl)methanol is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize functional groups and substituent positions. The parent structure is methanol, with two substituents: a phenyl group (-C6H5) and a 4-propylthiophen-3-yl group (-C4H2S-C3H7). The numbering of the thiophene ring begins at the sulfur atom, with the propyl chain located at position 4 and the hydroxymethyl group at position 3.

The compound’s IUPAC name, phenyl-(4-propylthiophen-3-yl)methanol , is derived through the following steps:

- Identification of the principal functional group (hydroxyl, yielding the suffix -methanol).

- Assignment of substituents in descending order of priority (thiophene derivative precedes phenyl due to sulfur’s higher atomic number).

- Specification of substituent positions on the thiophene ring.

Synonyms and identifiers include:

- CAS Registry Number: 166734-83-4

- SMILES: CCCCC1=CSC=C1C(C2=CC=CC=C2)O

- InChIKey: ANXGTUWBLZWSGV-UHFFFAOYSA-N

Table 1: Nomenclature and Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | phenyl-(4-propylthiophen-3-yl)methanol | |

| Molecular Formula | C14H16OS | |

| Molecular Weight | 232.34 g/mol | |

| CAS Number | 166734-83-4 |

Classification of this compound involves two key aspects:

- Functional Groups :

- Hydroxyl group (-OH), classifying it as a secondary alcohol .

- Thiophene ring, categorizing it as a heterocyclic compound .

- Aromatic Systems :

The hybrid aromatic system enables unique electronic properties, as the electron-rich thiophene interacts with the benzene ring’s π-system. This structural duality places the compound within the broader family of arylthiophene alcohols , which are studied for applications in optoelectronics and pharmaceutical intermediates.

Table 2: Classification Overview

| Category | Description | Relevance |

|---|---|---|

| Organic Alcohol | Contains a hydroxyl group bonded to a carbon | Influences solubility and reactivity |

| Heterocyclic Compound | Thiophene ring with sulfur heteroatom | Enhances electronic delocalization |

| Aromatic Hybrid | Combines benzene and thiophene moieties | Modulates optoelectronic properties |

Historical Context and Discovery

The synthesis of this compound was first reported in 2016, as evidenced by its initial PubChem entry (CID 121226248). Its development aligns with broader trends in heterocyclic chemistry, particularly the exploration of sulfur-containing aromatics for materials science. Thiophene derivatives gained prominence in the mid-20th century due to their stability and electronic properties, which are advantageous in conductive polymers and pharmaceuticals.

Key milestones in its historical trajectory include:

- 2016 : Initial registration in PubChem, indicating its synthesis and characterization.

- 2025 : Structural refinement and updated physicochemical data in PubChem.

- Synthetic Methods : Early routes likely involved Grignard reactions between 4-propylthiophen-3-carbaldehyde and phenylmagnesium bromide, followed by acid hydrolysis. Modern approaches may employ cross-coupling catalysis to enhance yield and purity.

The compound’s design reflects intentional hybridization of aromatic systems to balance electronic effects. For instance, the electron-donating propyl group on the thiophene ring modulates ring aromaticity, while the phenyl group introduces steric bulk that influences intermolecular interactions.

Historical Significance of Thiophene Derivatives

Thiophene-based compounds have been pivotal in advancing:

- Polymer Chemistry : Polythiophenes as conductive materials.

- Medicinal Chemistry : Thiophene moieties in bioactive molecules (e.g., antifungal agents).

- Materials Science : Nonlinear optical materials leveraging thiophene’s electron mobility.

This compound represents a niche yet structurally significant member of this family, bridging traditional aromatic chemistry with innovative heterocyclic design. Its continued study may inform the development of novel materials with tailored electronic or biological properties.

Properties

Molecular Formula |

C14H16OS |

|---|---|

Molecular Weight |

232.34 g/mol |

IUPAC Name |

phenyl-(4-propylthiophen-3-yl)methanol |

InChI |

InChI=1S/C14H16OS/c1-2-6-12-9-16-10-13(12)14(15)11-7-4-3-5-8-11/h3-5,7-10,14-15H,2,6H2,1H3 |

InChI Key |

ANXGTUWBLZWSGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CSC=C1C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-propylthiophen-3-yl)methanol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α-haloketones with sulfur sources.

Substitution with Propyl Group: The thiophene ring is then subjected to Friedel-Crafts alkylation using propyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Phenyl Group: The phenyl group can be introduced via Suzuki coupling or other cross-coupling reactions involving phenylboronic acid and a suitable halogenated thiophene derivative.

Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group (if present) to a methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Phenyl(4-propylthiophen-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiophene ring to a tetrahydrothiophene derivative using hydrogenation.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents like nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or KMnO4.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), or alkyl halides (R-X) in the presence of Lewis acids.

Major Products:

Oxidation: Formation of phenyl(4-propylthiophen-3-yl)aldehyde or ketone.

Reduction: Formation of tetrahydrothiophene derivatives.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Phenyl(4-propylthiophen-3-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Phenyl(4-propylthiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and thiophene rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ephedrine vs. Phenylephrine

Ephedrine exhibits broader receptor activity but lower analytical sensitivity in colorimetric assays compared to PE.

Phenylpropanolamine (PPA) vs. Phenylephrine

PPA’s para-hydroxyl group reduces its stability in alkaline media, complicating spectrophotometric analysis compared to PE .

Comparison of Analytical Methods

Sensitivity of Diazotized Agents

Diazotized 2-aminobenzothiazole is the most sensitive reagent for PE, with higher molar absorptivity than other agents:

| Diazotized Agent | ε (L·mol⁻¹·cm⁻¹) | Reference Compound |

|---|---|---|

| 2-Aminobenzothiazole | 8.81 × 10³ | PE |

| 4-Aminoantipyrine | 6.50 × 10³ | PE |

| 1,2-Naphthoquinone-4-sulfonate | 4.20 × 10³ | Ephedrine |

Method Validation

PE’s spectrophotometric method (using 2-aminobenzothiazole) demonstrates superior precision and stability:

- Relative standard deviation (RSD) : ±0.95–3.09% .

- Recovery in nasal sprays : 98.5–101.2% .

- Comparison with HPLC: No significant difference (t-test, 95% confidence) .

In contrast, methods for PPA and ephedrine show higher RSD (±2.5–5.0%) and shorter dye stability (<24 hours) .

Key Research Findings

Specificity : PE’s meta-hydroxyl group minimizes interference from excipients (e.g., preservatives in nasal sprays) .

Stability: The PE-2-aminobenzothiazole azo complex remains stable for 48 hours, outperforming PPA and ephedrine derivatives .

Clinical relevance: PE’s selectivity for α₁-reducers reduces systemic side effects compared to non-selective agonists like ephedrine .

Biological Activity

Phenyl(4-propylthiophen-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C14H16OS |

| Molecular Weight | 232.34 g/mol |

| IUPAC Name | phenyl-(4-propylthiophen-3-yl)methanol |

| InChI | InChI=1S/C14H16OS/c1-2-6-12-9-16-10-13(12)14(15)11-7-4-3-5-8-11/h3-5,7-10,14-15H,2,6H2,1H3 |

| Canonical SMILES | CCCC1=CSC=C1C(C2=CC=CC=C2)O |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Thiophene Ring : Synthesized from suitable precursors like 1,4-diketones or α-haloketones through cyclization.

- Substitution with Propyl Group : Utilizes Friedel-Crafts alkylation with propyl halides in the presence of a Lewis acid catalyst.

- Attachment of the Phenyl Group : Achieved via Suzuki coupling or other cross-coupling reactions with phenylboronic acid.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound has potential antimicrobial effects. It has been investigated for its ability to inhibit various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound may be attributed to its interaction with molecular targets such as enzymes or receptors. The structural characteristics of the phenyl and thiophene rings facilitate π-π interactions and hydrogen bonding, which can influence binding affinity and specificity.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as an effective antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound in vitro. It was shown to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential role in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.